3-Phenylpyrrolidin-2-one
Overview
Description
Synthesis Analysis
The synthesis of 3-Phenylpyrrolidin-2-one and its derivatives involves several key strategies, including N-Vinylpyrrolidin-2-One as a precursor in the synthesis of substituted pyrrolines, showcasing the versatility of pyrrolidine derivatives in organic synthesis (Sorgi et al., 2003). Additionally, the double reduction of cyclic sulfonamides represents another approach to synthesize phenylpyrrolidin-2-yl derivatives, emphasizing the role of reductive transformations in accessing such frameworks (Evans, 2007).
Molecular Structure Analysis
The molecular structure of 3-Phenylpyrrolidin-2-one derivatives has been extensively studied, revealing that racemic and enantiopure forms adopt significantly different crystal structures. This highlights the importance of stereochemistry in the physical properties and potentially pharmacological profiles of these compounds (Krivoshein et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving 3-Phenylpyrrolidin-2-one derivatives are diverse and enable the synthesis of a broad range of compounds. The use of N-Vinylpyrrolidin-2-One as a precursor for the synthesis of substituted pyrrolines through various reactions, including acylation, addition, annulation, and cyclization, demonstrates the compound's chemical versatility and reactivity (Sorgi et al., 2003).
Physical Properties Analysis
The physical properties of 3-Phenylpyrrolidin-2-one derivatives, such as melting points and solubility, can vary significantly between racemic and enantiopure forms, affecting their bioavailability and pharmaceutical properties (Krivoshein et al., 2017).
Scientific Research Applications
1. Anticonvulsant Properties
3-Phenylpyrrolidin-2-one derivatives, such as 3-ethyl-3-phenylpyrrolidin-2-one (EPP), have been studied for their anticonvulsant properties. These compounds show promising activity in animal models of drug-resistant epilepsy, indicating potential for clinical development. An extensive investigation of their structures in the solid state, including the differences between enantiopure and racemic forms, is essential to understand their pharmaceutically relevant properties (Krivoshein et al., 2017).
2. Synthesis and Catalysis
3-Phenylpyrrolidin-2-one derivatives are used in the synthesis of 4-phenylpyrrolidin-2-one through dynamic kinetic resolution (DKR) catalyzed by ω-transaminases. This process is essential for creating cyclic analogues of γ-aminobutyric acid (GABA) derivatives (Koszelewski et al., 2009).
3. Potential in Antitumor and Antimicrobial Applications
Novel antitumor and antimicrobial hydroxypyrrolidin2-ones have been synthesized using microwave-assisted methods. These compounds demonstrate significant purity, yield, and eco-friendly reaction conditions, indicating their potential in medical applications (Azmy et al., 2018).
4. Role in Drug Discovery
Derivatives of 3-phenylpyrrolidin-2-one have been identified as selective, orally active RORγt inverse agonists. These compounds show high selectivity, desirable liability, and pharmacokinetic properties in vitro, and exhibit dose-dependent inhibition of IL-17 production in mouse models (Duan et al., 2019).
5. Chemical Synthesis and Functionalization
N-phenylpyrrolidin-2-one derivatives are used in the arylation of sp3 C-H bonds without a directing group. This method, utilizing specific catalysts, has opened up new possibilities for functionalizing these compounds in the absence of directing groups (Sezen & Sames, 2005).
Safety And Hazards
The safety information for 3-Phenylpyrrolidin-2-one includes hazard statements H302, H315, H319, and H3352. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation2.
Future Directions
The development of more selective and easy-to-run methods for the synthesis of 3-Phenylpyrrolidin-2-one starting from simple and readily obtainable substrates without using precious metal catalysts is highly desirable3. This compound has gained popularity in recent years and continues to be an active research field in medicinal chemistry and pharmacology1.
properties
IUPAC Name |
3-phenylpyrrolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c12-10-9(6-7-11-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNWOFLCLCRHUTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C1C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40987907 | |
Record name | 4-Phenyl-3,4-dihydro-2H-pyrrol-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40987907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenylpyrrolidin-2-one | |
CAS RN |
6836-97-1 | |
Record name | 3-Phenyl-2-pyrrolidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6836-97-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Pyrrolidinone, 3-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006836971 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Phenyl-3,4-dihydro-2H-pyrrol-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40987907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-phenylpyrrolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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